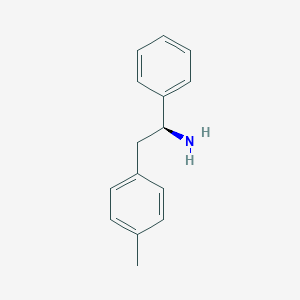

(S)-1-フェニル-2-(p-トルイル)エチルアミン

説明

(S)-1-Phenyl-2-(p-tolyl)ethylamine is a chiral compound used in the industrial resolution of chrysanthemic acids. The compound exhibits enantiomeric properties, which are crucial for its application in producing optically active substances. The resolution of its racemic form is achieved through diastereomeric salt formation, which is a common method for separating enantiomers in the pharmaceutical industry .

Synthesis Analysis

The synthesis of (S)-1-Phenyl-2-(p-tolyl)ethylamine involves the resolution of the racemic mixture. This is accomplished by forming a diastereomeric salt with the hemiphthalate of (S)-isopropylidene glycerol. The process achieves a high experimental efficiency, with a yield of 69% and an enantiomeric excess of over 99% for the (S)-enantiomer. The precipitation of the (S)-enantiomer is facilitated by the differential solubility of the diastereomeric salts in a mixture of isopropanol and water .

Molecular Structure Analysis

The molecular structure of a related compound, (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine, has been studied to understand its morphological, structural, and optical properties. The molecular packing is characterized by a compact and dense three-dimensional arrangement, influenced by the biphenyl group and the stereogenic carbon atom. This arrangement results in a significant molecular torsion, giving the molecule a nonplanar angular shape. The crystal structure, determined by X-ray diffraction, is orthorhombic with a P212121 space group .

Chemical Reactions Analysis

The specific chemical reactions involving (S)-1-Phenyl-2-(p-tolyl)ethylamine are not detailed in the provided papers. However, the formation of diastereomeric salts as a method for resolving enantiomers is a chemical reaction that underpins the synthesis of this compound. The reaction involves the interaction between the racemic mixture and a chiral resolving agent, leading to the formation of salts with different solubilities .

Physical and Chemical Properties Analysis

The physical properties of (S)-1-Phenyl-2-(p-tolyl)ethylamine are inferred from the resolution process, which relies on the solubility differences of the diastereomeric salts. The chemical properties can be partially understood from the related compound, which exhibits optical properties such as a direct band gap quantified at approximately 3.45 eV. The photoluminescence analysis of this compound shows two emission bands in the visible region, blue and green, located at approximately 415 nm (2.98 eV) and 556 nm (2.23 eV), respectively. Raman spectroscopy analysis has identified some vibrational modes, which are indicative of the compound's molecular vibrations and chemical bonds .

科学的研究の応用

光学活性ピレスロイドの合成

(S)-1-フェニル-2-(p-トルイル)エチルアミン: は、光学活性ピレスロイド化合物の合成における試薬として使用されます 。これらの化合物は、蚊、ハエ、またはゴキブリに対する殺虫剤として役立ち、より毒性のある物質に対する安全な代替手段を提供するため、重要です。

γ-ニトロアルデヒドの調製

この化合物は、四級立体中心を持つγ-ニトロアルデヒドの調製における中間体として機能します 。これらの中心は立体化学の分野において非常に重要であり、複雑な有機分子の合成に適用できます。

第一級アミンに対する立体動的プローブ

これは、2,2''-ジヒドロキシベンジルの合成に使用されますが、これは、立体ひずみにより制御される第一級アミンに対する立体動的プローブとして機能します 。この用途は、分子間相互作用を研究するための分析化学において特に役立ちます。

Safety and Hazards

作用機序

Target of Action

It is known that amines, in general, can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Amines are known to act as bases, accepting protons and forming salts . They can also participate in hydrogen bonding, influencing their interactions with biological targets .

Biochemical Pathways

Amines can be involved in a variety of biochemical processes, including the synthesis of proteins, neurotransmitters, and other biologically active molecules .

Pharmacokinetics

Its physical properties such as a boiling point of 205 °c and a density of 0919 g/mL at 25 °C suggest that it may have good bioavailability . Its solubility in various solvents like chloroform, methanol, ethanol, and ethyl acetate also suggests that it could be well-absorbed in the body .

Result of Action

It is known that amines can have a wide range of biological effects, depending on their specific structures and the targets they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-1-Phenyl-2-(p-tolyl)ethylamine. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . For instance, it is recommended to store this compound under inert gas at 2-8°C .

特性

IUPAC Name |

(1S)-2-(4-methylphenyl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICDZTXDTPZBKH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436270 | |

| Record name | (S)-1-Phenyl-2-(p-tolyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30339-30-1 | |

| Record name | (S)-1-Phenyl-2-(p-tolyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1-Phenyl-2-(p-tolyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

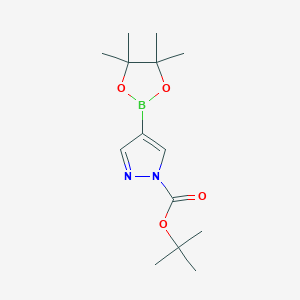

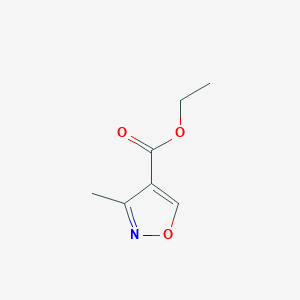

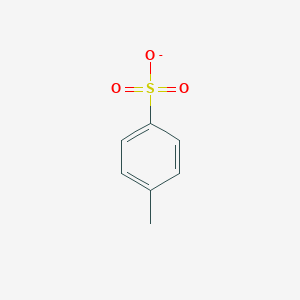

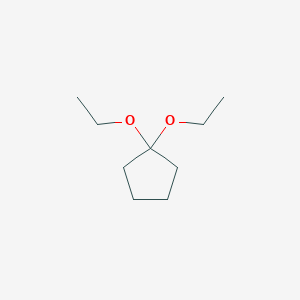

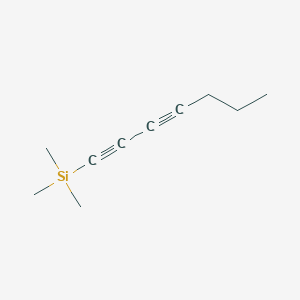

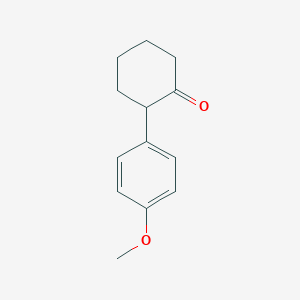

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)